molecular formula C24H24O5 B3471810 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B3471810
M. Wt: 392.4 g/mol
InChI Key: AZPZLQSDWMXPHY-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring The compound also contains a cyclohexanecarboxylate group and a 3,5-dimethylphenoxy substituent

Preparation Methods

The synthesis of 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenol with 4-oxo-4H-chromen-7-yl cyclohexanecarboxylate under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

3-(3,5-Dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and catalysts such as p-toluenesulfonic acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,5-Dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

3-(3,5-Dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-15-10-16(2)12-19(11-15)28-22-14-27-21-13-18(8-9-20(21)23(22)25)29-24(26)17-6-4-3-5-7-17/h8-14,17H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPZLQSDWMXPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
Reactant of Route 2
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
Reactant of Route 3
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3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
Reactant of Route 4
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3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
Reactant of Route 5
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3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
Reactant of Route 6
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

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